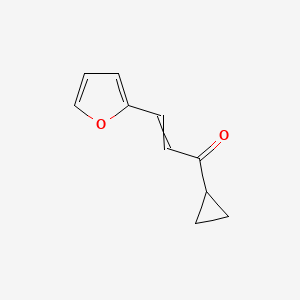![molecular formula C18H19ClN6O2 B14098057 8-{(2Z)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl}-3-methyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14098057.png)
8-{(2Z)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl}-3-methyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“8-[(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazin-1-yl]-3-methyl-7-(2-methylprop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione” is a complex organic compound that belongs to the class of purine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “8-[(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazin-1-yl]-3-methyl-7-(2-methylprop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione” typically involves multi-step organic reactions. The process may start with the preparation of the purine core, followed by the introduction of various substituents through reactions such as alkylation, acylation, and hydrazone formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would require scalable and cost-effective methods. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are crucial for controlling the reaction pathways and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups such as halides or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, purine derivatives are often studied for their potential as enzyme inhibitors, antiviral agents, and anticancer drugs. The specific compound might exhibit similar activities, making it a candidate for drug development and biochemical research.
Medicine
In medicine, compounds with similar structures are explored for their therapeutic potential. They may act on specific molecular targets, such as enzymes or receptors, to modulate biological pathways and treat diseases.
Industry
Industrially, this compound could be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its properties might make it suitable for applications requiring high stability and reactivity.
Mechanism of Action
The mechanism of action of “8-[(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazin-1-yl]-3-methyl-7-(2-methylprop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione” would depend on its specific interactions with molecular targets. It might inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors. Detailed studies are required to elucidate these mechanisms and identify the pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other purine derivatives with various substituents. Examples might include:
- 6-Mercaptopurine
- Azathioprine
- Allopurinol
Uniqueness
The uniqueness of “8-[(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazin-1-yl]-3-methyl-7-(2-methylprop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione” lies in its specific substituents and their arrangement. These structural features might confer unique biological activities and chemical reactivity, distinguishing it from other purine derivatives.
Properties
Molecular Formula |
C18H19ClN6O2 |
|---|---|
Molecular Weight |
386.8 g/mol |
IUPAC Name |
8-[(2Z)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione |
InChI |
InChI=1S/C18H19ClN6O2/c1-10(2)9-25-14-15(24(4)18(27)21-16(14)26)20-17(25)23-22-11(3)12-5-7-13(19)8-6-12/h5-8H,1,9H2,2-4H3,(H,20,23)(H,21,26,27)/b22-11- |
InChI Key |
CHXVSWCKXFYXEX-JJFYIABZSA-N |
Isomeric SMILES |
CC(=C)CN1C2=C(N=C1N/N=C(/C)\C3=CC=C(C=C3)Cl)N(C(=O)NC2=O)C |
Canonical SMILES |
CC(=C)CN1C2=C(N=C1NN=C(C)C3=CC=C(C=C3)Cl)N(C(=O)NC2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Butyl-1-[3-methoxy-4-(3-methylbutoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097982.png)
![1-(Pyridin-3-yl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097986.png)

![2-Cyano-3-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid](/img/structure/B14097995.png)
![2-((2-chlorobenzyl)thio)-5-(4-isopropylphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B14098005.png)
![(2S)-4-hydroxy-2-(2-hydroxypropan-2-yl)-7-methyl-2,3-dihydrofuro[3,2-g]chromen-5-one](/img/structure/B14098008.png)
![2-(6-Ethyl-1,3-benzothiazol-2-yl)-7-methyl-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14098009.png)

![2-(3-Ethoxypropyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14098014.png)
![1-(4-fluoro-2H-indazol-3-yl)-N-[2-(4-hydroxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B14098018.png)
![1-[3-Methoxy-4-(prop-2-en-1-yloxy)phenyl]-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14098031.png)
![7-Chloro-1-(3,4-diethoxyphenyl)-6-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14098032.png)
![2-(1,3-Benzothiazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14098040.png)
![1-(4-Bromophenyl)-2-[3-(diethylamino)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14098045.png)
